4-(Cbz-Amino)-4'-formylbiphenyl
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Overview
Description
“4-(Cbz-Amino)-4’-formylbiphenyl” likely refers to a biphenyl compound with a Cbz-protected amino group and a formyl group. Cbz (or benzyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
While specific synthesis methods for “4-(Cbz-Amino)-4’-formylbiphenyl” were not found, Cbz-protected amines can be synthesized from various amines using many methods . One such method involves the use of isocyanate intermediates, generated in situ, to react with Grignard reagents to produce the corresponding amides .
Molecular Structure Analysis
The molecular structure of “4-(Cbz-Amino)-4’-formylbiphenyl” would likely involve a biphenyl backbone with a Cbz-protected amino group and a formyl group attached. The Cbz group itself consists of a carbamate functional group attached to a benzyl group .
Chemical Reactions Analysis
Cbz-protected amines can undergo a variety of reactions. They can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate . They can also undergo reactions with various nucleophiles and electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Cbz-Amino)-4’-formylbiphenyl” would depend on its specific structure. For example, a related compound, 1-BOC-4-CBZ-AMINO-PIPERIDINE, has a density of 1.2±0.1 g/cm3, a boiling point of 427.3±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .
Scientific Research Applications
Synthesis of Functionalized Sulfonopeptides Abdellaoui et al. (2017) explored the synthesis of N-benzyloxycarbonyl (Cbz)-protected 2-aminoalkanesulfonyl chlorides, which are fundamental for creating sulfonopeptides. These peptides act as receptor ligands and enzyme inhibitors. The study highlighted a strategy involving radical addition to benzyl N-allylcarbamate and subsequent oxidative chlorination, showcasing the significance of 4-(Cbz-Amino)-4'-formylbiphenyl derivatives in the synthesis of complex organic compounds (Abdellaoui et al., 2017).
Peptidomimetic Synthesis The synthesis of peptidomimetics, which are molecules mimicking the structure and function of peptides, often involves the use of 4-(Cbz-Amino)-4'-formylbiphenyl derivatives. Pascal et al. (2000) described the synthesis of the novel amino acid 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives, utilizing them as building blocks for pseudopeptide synthesis. This illustrates the role of such derivatives in the synthesis of complex molecules designed for specific biological interactions (Pascal et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[4-(4-formylphenyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-21(24)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRCUFWYFESLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585632 |
Source
|
Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cbz-Amino)-4'-formylbiphenyl | |
CAS RN |
939758-25-5 |
Source
|
Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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